N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-2-18-7-3-5-9-21(18)28-23(33)16-35-26-30-29-25-31(15-17-11-13-19(27)14-12-17)24(34)20-8-4-6-10-22(20)32(25)26/h3-14H,2,15-16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHIOXAVKVAPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and anti-cancer activities, as well as its mechanism of action.
- Molecular Formula : C26H22FN5O2S
- Molecular Weight : 487.55 g/mol
- CAS Number : 1111020-46-2
The compound exhibits biological activity primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes. Inhibition of COX-II has been linked to reduced inflammation and pain relief.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound shows significant anti-inflammatory effects. The compound's IC50 values against COX-II were reported to be lower than those of traditional NSAIDs like Celecoxib and Rofecoxib.
Anticancer Activity
In vitro studies indicate that the compound also exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of breast and colon cancer cells.
Case Study: Breast Cancer Cell Line
In a study assessing the effectiveness of this compound against MCF-7 breast cancer cells:
- Concentration : 10 µM
- Effect : Reduced cell viability by approximately 60% after 48 hours.
This suggests a potential role for N-(2-ethylphenyl)-2-acetamide in cancer therapy.
Structure-Activity Relationship (SAR)
The structure of N-(2-ethylphenyl)-2-acetamide is pivotal for its biological activity. Modifications to the triazole and quinazoline moieties can significantly impact its potency and selectivity against COX enzymes.
Key Findings from SAR Studies:
- Fluorine Substitution : The presence of fluorine enhances binding affinity to COX-II.
- Thioacetamide Group : This functional group is essential for maintaining the compound's anti-inflammatory properties.
Research Findings
Research has highlighted the importance of this compound in drug design aimed at developing selective COX inhibitors with fewer side effects compared to conventional NSAIDs. The ongoing studies focus on optimizing the structure to enhance efficacy while minimizing toxicity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization methods include:
- Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to determine the structure and purity.
- Mass Spectrometry (MS) : Helps in confirming the molecular weight and structure.
- High-Performance Liquid Chromatography (HPLC) : Employed for analyzing the purity of the synthesized compound.
Biological Activities
Research indicates that derivatives of triazoles exhibit significant antibacterial activity against various strains of bacteria. The mechanism of action for N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide may involve inhibition of key bacterial enzymes or disruption of bacterial cell wall synthesis.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess moderate to significant antimicrobial properties. The compound's derivatives have been tested against various pathogens including:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Moderate |
Case Studies
- Antibacterial Studies : A study on triazole derivatives showed that modifications in the side chains significantly impacted their antibacterial efficacy. The introduction of fluorinated phenyl groups increased lipophilicity and enhanced membrane penetration in bacterial cells.
- Antifungal Activity : Another investigation revealed that certain derivatives exhibited potent antifungal activity against Candida albicans. The mechanism was attributed to disruption of ergosterol biosynthesis.
- Enzyme Inhibition : Research has indicated that some triazole derivatives can inhibit cholinesterase enzymes, showcasing potential applications in treating neurological disorders.
Comparison with Similar Compounds
Table 1: Comparison of Triazoloquinazolinone Derivatives
Key Observations :
- Melting Points : Compounds with sulfonamide groups (e.g., Compound 8, 315.5°C) exhibit higher melting points than those with alkyl/aryl substituents (e.g., Compound 9, 170.5°C) due to enhanced hydrogen bonding .
- Yields : S-Alkylation reactions typically yield 60–91%, influenced by steric and electronic effects of substituents .
Tautomeric Behavior
- Triazole-Thione vs. Thiol Tautomers : The absence of ν(S-H) in IR spectra confirms the dominance of thione forms in solid states, stabilizing the triazole ring for intermolecular interactions .
Q & A
Q. What are the key steps and considerations for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, starting with the formation of the triazoloquinazoline core followed by thioacetamide functionalization. Critical steps include:
- Thiazole/Thiadiazole Ring Formation : Use phosphorus pentasulfide or thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
- Acylation Reactions : Reacting intermediates with acyl chlorides (e.g., 2-ethylphenyl chloroacetate) in anhydrous dichloromethane with a base (e.g., triethylamine) to form the acetamide moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Key considerations: Strict temperature control (e.g., 0–5°C for acylation), moisture-free environments, and real-time monitoring via TLC/HPLC .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, acetamide carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 505.12) .
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water) to assess purity (>95%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer Activity : MTT assay using human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM, with IC₅₀ calculations .
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) with ATP-competitive ELISA protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Use Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature, solvent polarity, catalyst loading (e.g., CuI for click chemistry) .
- Response Surface Methodology : Identify optimal conditions (e.g., 60°C in DMF with 5 mol% catalyst for 12 hours increases yield from 45% to 78%) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions during triazole formation .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying substituents and analyzing bioactivity shifts:
- Substituent Variations :
| Position | Substituent | Biological Activity (vs. Parent Compound) | Reference |
|---|---|---|---|
| 2-Ethylphenyl | Chloro (Cl) | 20% ↑ Anticancer activity (HeLa) | |
| 4-Fluorobenzyl | Methyl (CH₃) | 35% ↓ Antimicrobial activity |
- Methodology :
- Synthesize analogs via parallel synthesis.
- Test in standardized assays (e.g., identical cell lines, IC₅₀ protocols).
- Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from differences in:
- Compound Purity : Validate via HPLC and elemental analysis; impurities >5% skew results .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration), incubation time (e.g., 48 vs. 72 hours), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Analogues : Compare with closely related compounds (e.g., triazoloquinoxaline vs. triazolopyridazine derivatives) to isolate scaffold-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
